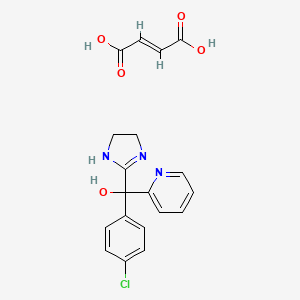![molecular formula C22H20N4 B12007573 1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)
1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylamino)-3-Propylpyrido[1,2-a]benzimidazol-4-carbonitril ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie weist einen Pyrido[1,2-a]benzimidazol-Kern auf, ein kondensiertes Ringsystem, das sowohl Pyridin- als auch Benzimidazol-Einheiten enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Benzylamino)-3-Propylpyrido[1,2-a]benzimidazol-4-carbonitril beinhaltet typischerweise die Annulation von substituierten Benzimidazolen mit bifunktionellen synthetischen Äquivalenten. Ein gängiger Ansatz ist die Reaktion eines substituierten Benzimidazols mit einem geeigneten Nitril und einem Amin unter spezifischen Bedingungen. Zum Beispiel könnte die Reaktion das Erhitzen der Reaktanten in Gegenwart eines Katalysators wie einer Lewis-Säure umfassen, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer Spezialisierung und begrenzten kommerziellen Nachfrage. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und Reinigungsverfahren wie Kristallisation oder Chromatographie, würden gelten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(Benzylamino)-3-Propylpyrido[1,2-a]benzimidazol-4-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Benzimidazol- oder Pyridinring auftreten, abhängig von den Substituenten und den Reaktionsbedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel könnte Oxidation zu einer entsprechenden Carbonsäure führen, während Reduktion ein Amin-Derivat erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
1-(Benzylamino)-3-Propylpyrido[1,2-a]benzimidazol-4-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Struktur der Verbindung ermöglicht es ihr, mit biologischen Makromolekülen zu interagieren, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.
Wirkmechanismus
Der Wirkmechanismus von 1-(Benzylamino)-3-Propylpyrido[1,2-a]benzimidazol-4-carbonitril beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen an diesen Zielstrukturen zu binden und deren Aktivität zu modulieren. Beispielsweise könnte es ein Enzym hemmen, indem es dessen aktives Zentrum besetzt, oder einen Rezeptor aktivieren, indem es einen natürlichen Liganden nachahmt .
Wirkmechanismus
The mechanism of action of 1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it might inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(Benzylamino)-3-Isopropylpyrido[1,2-a]benzimidazol-4-carbonitril
- 1-(Benzylamino)-2-(2-Cyanoethyl)-3-Methylpyrido[1,2-a]benzimidazol-4-carbonitril
- 2-Allyl-1-(Benzylamino)-3-Methylpyrido[1,2-a]benzimidazol-4-carbonitril
Einzigartigkeit
1-(Benzylamino)-3-Propylpyrido[1,2-a]benzimidazol-4-carbonitril ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Propylgruppe in 3-Position und die Benzylaminogruppe in 1-Position verleihen im Vergleich zu ähnlichen Verbindungen besondere Eigenschaften, die möglicherweise zu unterschiedlichen Anwendungen und Wirkungen führen .
Eigenschaften
Molekularformel |
C22H20N4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-(benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H20N4/c1-2-8-17-13-21(24-15-16-9-4-3-5-10-16)26-20-12-7-6-11-19(20)25-22(26)18(17)14-23/h3-7,9-13,24H,2,8,15H2,1H3 |
InChI-Schlüssel |
CGLKTMFNCIVCET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)
![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)

![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)

![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)


![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12007594.png)

